1-Butyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-Butyl-3-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrazole with butylamine and methyl iodide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Butyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution with halogens can produce halogenated pyrazoles.
Scientific Research Applications
1-Butyl-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets provide insights into the mechanisms of various biochemical processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may target specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
1-Butyl-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds in the pyrazole family, such as:
1-Methyl-1H-pyrazol-4-amine: This compound has a similar structure but lacks the butyl group. It is used in similar applications but may have different reactivity and properties.
1-Butyl-4-methyl-1H-pyrazol-5-amine: This compound differs in the position of the methyl group.
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: This compound has a tert-butyl and phenyl group, making it more complex.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-Butyl-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has gained attention due to its diverse biological activities. Characterized by a butyl group at the first position, a methyl group at the third position, and an amine functional group at the fourth position of the pyrazole ring, this compound exhibits potential applications in pharmacology and agriculture.
Synthesis
The synthesis of this compound can be accomplished through various methods, including condensation reactions and reductive amination techniques. These methods have been optimized to yield high purity and efficiency.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, fungi, and even some protozoa. The compound's mechanism of action appears to involve the inhibition of key enzymes necessary for microbial growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Antiparasitic Activity
Recent studies have also explored the antiparasitic potential of this compound. For instance, it has shown promising results against Plasmodium falciparum, the causative agent of malaria. The compound's activity was evaluated using in vitro assays, demonstrating effective inhibition of parasite growth.
Assay | EC50 (µM) |
---|---|
Antimalarial Activity | 0.064 |
Enzyme Modulation
This compound has been reported to modulate enzyme activity, which may contribute to its therapeutic effects. For example, it has been shown to inhibit certain ATPases associated with parasitic infections, thereby disrupting energy metabolism in the parasites.
Study on Antimicrobial Efficacy
In a study published in Molecules, researchers tested the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound outperformed several known antibiotics in inhibiting the growth of S. aureus and had comparable effects against fungal pathogens like C. albicans .
Antiparasitic Research
Another study focused on optimizing the bioactivity of compounds targeting P. falciparum. It was found that structural modifications of pyrazole derivatives, including this compound, significantly enhanced their antiparasitic activity while maintaining favorable pharmacokinetic properties .
Structure-Activity Relationship (SAR)
The unique arrangement of substituents in this compound contributes to its distinct biological activity. Comparative analysis with similar compounds reveals that variations in substituent size and electronic properties can lead to significant differences in biological efficacy.
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Methyl-1H-pyrazole | Methyl group at position 3 | Lower antimicrobial activity |
4-Aminoantipyrine | Amino group at position 4 | Known analgesic properties |
3-(tert-butyl)-5-methyl-1H-pyrazole | Tert-butyl group at position 3 | Enhanced lipophilicity |
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-butyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-11-6-8(9)7(2)10-11/h6H,3-5,9H2,1-2H3 |
InChI Key |
QMAAJOBGWSBLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)N |
Origin of Product |
United States |
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